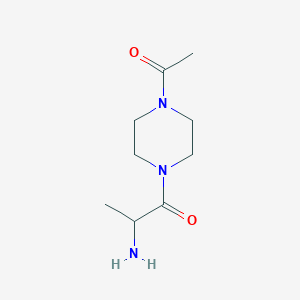

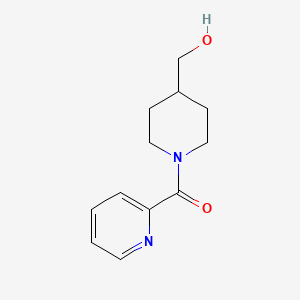

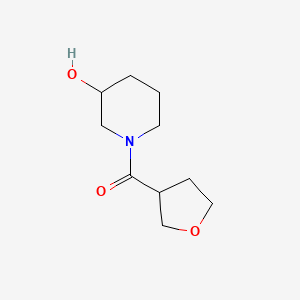

![molecular formula C9H9N3OS B1488426 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-on CAS No. 2098041-87-1](/img/structure/B1488426.png)

3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-on

Übersicht

Beschreibung

“3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In some studies, substituted thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat .Wissenschaftliche Forschungsanwendungen

Antituberkulosemittel

Thieno[3,2-d]pyrimidin-4(3H)-one wurden auf ihre antimykobakteriellen Eigenschaften untersucht. Studien haben gezeigt, dass bestimmte Derivate eine signifikante Aktivität gegen Mycobacterium tuberculosis-Stämme aufweisen . Der Azetidin-Rest in 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-on könnte möglicherweise optimiert werden, um diese Aktivität zu verstärken, was einen neuen Weg für die Forschung zur Behandlung von Tuberkulose bietet.

Inhibitoren von EZH2

Derivate von Thieno[3,2-d]pyrimidin wurden als potente Inhibitoren des Enzyms EZH2 synthetisiert, das eine Rolle bei der Krebsentwicklung spielt . Die strukturellen Merkmale von this compound könnten modifiziert werden, um neue Antitumormittel zu entwickeln, insbesondere gegen Lymphom- und Leukämiezellen.

Hemmung der Cytochrom-bd-Oxidase

Thieno[3,2-d]pyrimidin-4-amine wurden als Inhibitoren der Cytochrom-bd-Oxidase in Mycobacterium tuberculosis identifiziert . Dieses Enzym ist für den Energiestoffwechsel der Bakterien von entscheidender Bedeutung, was es zu einem attraktiven pharmakologischen Ziel macht. Die fragliche Verbindung könnte als Gerüst für die Erzeugung neuer Inhibitoren dienen, die in Kombinationstherapien eingesetzt werden können.

Entwicklung synthetischer Methoden

Die Synthese von Thieno[3,2-d]pyrimidin-Derivaten beinhaltet verschiedene Strategien, darunter Cyclisierungsreaktionen und die Verwendung vielseitiger Synthone . Die Verbindung this compound kann verwendet werden, um neue synthetische Methoden zu entwickeln, die möglicherweise zur Entdeckung neuer Verbindungen mit unterschiedlichen biologischen Aktivitäten führen.

Chemische Sonde für physiologische Studien

Verbindungen mit dem Thieno[3,2-d]pyrimidin-Kern wurden als chemische Sonden verwendet, um physiologische Zustände zu untersuchen . Die einzigartige Struktur der fraglichen Verbindung kann es Forschern ermöglichen, die Funktion von mykobakteriellem Cyt-bd unter verschiedenen Bedingungen zu untersuchen, was zum Verständnis der bakteriellen Physiologie und Pathogenese beiträgt.

Erforschung der Struktur-Aktivitäts-Beziehung (SAR)

Das Thieno[3,2-d]pyrimidin-Gerüst eignet sich gut für SAR-Studien, die für die Medikamentenentwicklung unerlässlich sind . Durch systematische Modifikation der Struktur von this compound können Forscher die Beziehung zwischen der Struktur der Verbindung und ihrer biologischen Aktivität untersuchen, was zu effektiveren Medikamentendesigns führt.

Wirkmechanismus

Target of Action

The primary target of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often associated with the progression of various types of cancers .

Mode of Action

3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histones, a process that typically leads to gene silencing. By inhibiting EZH2, the compound can alter gene expression patterns, potentially reversing the progression of diseases like cancer .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway. This pathway is responsible for the addition of methyl groups to histones, which are proteins that help package DNA into a compact, efficient form inside the nucleus of a cell. When EZH2 is inhibited, the methylation of histones is reduced, leading to changes in the structure of the chromatin and, consequently, gene expression .

Result of Action

The inhibition of EZH2 by 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to significant changes in gene expression. This can result in the slowing or halting of disease progression, particularly in diseases like cancer where EZH2 is often overexpressed .

Biochemische Analyse

Biochemical Properties

3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme cytochrome bd oxidase, which is involved in the respiratory chain of Mycobacterium tuberculosis . The compound inhibits the activity of cytochrome bd oxidase, leading to a disruption in the energy metabolism of the bacteria. Additionally, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to inhibit the enzyme EZH2, which is involved in the regulation of gene expression through histone methylation . This inhibition results in altered gene expression patterns, contributing to its antitumor activity.

Cellular Effects

The effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Specifically, it affects the PI3K/AKT and MAPK signaling pathways, which are critical for cell survival and proliferation. In Mycobacterium tuberculosis, the inhibition of cytochrome bd oxidase by 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one leads to a decrease in ATP production, impairing the bacteria’s ability to sustain its metabolic functions .

Molecular Mechanism

At the molecular level, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of cytochrome bd oxidase, inhibiting its enzymatic activity and disrupting the electron transport chain . Additionally, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with the SET domain of EZH2, preventing the methylation of histone H3 at lysine 27 (H3K27), which is essential for gene silencing . This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . The compound’s efficacy may decrease over time due to potential adaptive responses by the cells or organisms being studied.

Dosage Effects in Animal Models

The effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor and antimicrobial activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is relatively narrow, necessitating careful dosage optimization to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially contributing to the compound’s overall biological activity. Additionally, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular signaling .

Transport and Distribution

Within cells and tissues, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one.

Subcellular Localization

The subcellular localization of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the compound’s localization and stability within cells . Targeting signals and transport mechanisms ensure that 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one reaches specific cellular compartments, enabling it to exert its biochemical effects effectively.

Eigenschaften

IUPAC Name |

3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c13-9-8-7(1-2-14-8)11-5-12(9)6-3-10-4-6/h1-2,5-6,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUVWBWQYIEQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=NC3=C(C2=O)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

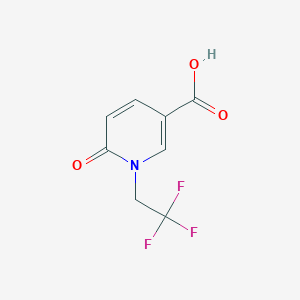

![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)

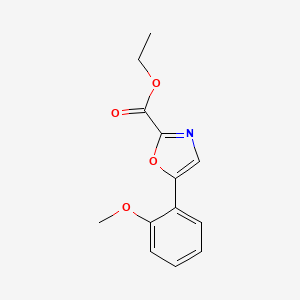

![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)

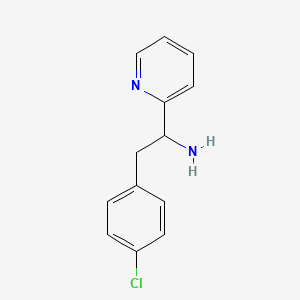

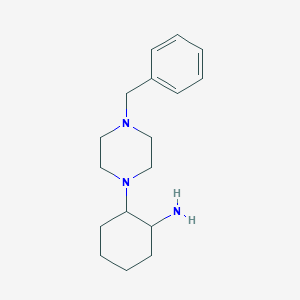

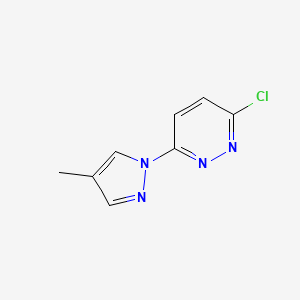

![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)

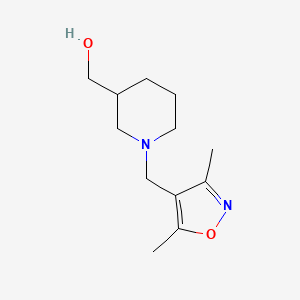

![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)